molecular formula C22H28N4O2S B2964561 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone CAS No. 2034545-26-9

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone

Cat. No.: B2964561
CAS No.: 2034545-26-9
M. Wt: 412.55
InChI Key: TXXNRMSRZCZBHD-UHFFFAOYSA-N
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Description

The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone is a structurally complex molecule featuring two pharmacologically relevant moieties:

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c27-20(17-16-23-26-10-4-1-6-18(17)26)24-11-13-25(14-12-24)21(28)22(8-2-3-9-22)19-7-5-15-29-19/h5,7,15-16H,1-4,6,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXNRMSRZCZBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=CS5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a tetrahydropyrazolo core fused with a pyridine system and a piperazine moiety. The unique structural elements suggest various interaction possibilities with biological targets. Notably, derivatives of the compound have demonstrated enzyme inhibition and receptor modulation capabilities. For instance, some derivatives act as core protein allosteric modulators (CpAMs) for the hepatitis B virus, inhibiting viral replication by binding to core proteins and altering their functions .

1. Antidepressant Activity

Some derivatives of the compound have been linked to serotonin receptor modulation, suggesting potential antidepressant effects. This modulation is critical for developing new treatments for mood disorders .

2. Antioxidant Properties

The compound exhibits antioxidant properties, which are essential for combating oxidative stress and related diseases. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .

3. Antimicrobial Activity

Preliminary studies indicate that compounds similar to this structure show significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. The presence of the piperazine group enhances its interaction with bacterial targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulation of serotonin receptors
AntioxidantScavenging free radicals; enhancing cellular defense
AntimicrobialSignificant activity against Mycobacterium tuberculosis
Hepatitis B InhibitionActs as an allosteric modulator of core proteins

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in substituents on the pyrazolo and piperazine rings can significantly affect potency and selectivity against specific biological targets. For example:

  • Substituent Effects : The introduction of electron-withdrawing groups enhances binding affinity to target proteins.
  • Ring Modifications : Alterations in ring size or saturation can lead to improved pharmacokinetic properties.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Tetrahydropyrazolo-pyridine vs. Tetrahydroimidazopyridine :
    • The target compound’s pyrazolo[1,5-a]pyridine core differs from the imidazo[1,2-a]pyridine in –3. The former has a pyrazole ring fused to pyridine, while the latter contains an imidazole ring. This impacts electronic properties and binding affinity—pyrazoles often enhance metabolic stability, whereas imidazoles may improve hydrogen-bonding interactions .

Substituent Effects

  • Thiophene-Cyclopentanecarbonyl vs.
  • Nitrophenyl and Benzyl Groups :
    • The nitrophenyl substituents in –4 confer strong electron-withdrawing effects, which may enhance reactivity in synthetic pathways but reduce bioavailability due to increased polarity .

Bioactivity Trends

While direct bioactivity data for the target compound are scarce, structurally related pyrazolopyridine derivatives () exhibit antimicrobial activity , particularly against Gram-positive bacteria (MIC values: 2–8 µg/mL) . The thiophene moiety may further modulate activity against eukaryotic targets, such as kinases or GPCRs, due to its prevalence in FDA-approved drugs (e.g., Ticagrelor) .

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